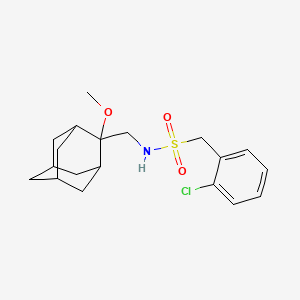

1-(2-chlorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide

Description

This compound is a methanesulfonamide derivative featuring a 2-chlorophenyl group and a methoxy-substituted adamantane moiety. The adamantane scaffold provides rigidity and lipophilicity, which may enhance blood-brain barrier permeability and metabolic stability. The 2-chlorophenyl group likely contributes to electronic and steric effects, influencing receptor binding or enzymatic inhibition. Methanesulfonamide is a common pharmacophore in bioactive molecules, often associated with anti-inflammatory, antimicrobial, or antiviral activities .

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-[(2-methoxy-2-adamantyl)methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClNO3S/c1-24-19(16-7-13-6-14(9-16)10-17(19)8-13)12-21-25(22,23)11-15-4-2-3-5-18(15)20/h2-5,13-14,16-17,21H,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXZCYIINZJKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)CC4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-chlorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C17H24ClN1O3S

This compound features a chlorophenyl group attached to a methanesulfonamide moiety, which is further linked to an adamantane derivative. The presence of the methoxy group on the adamantane core may influence its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- Enzymatic Inhibition : Sulfonamides are known to inhibit specific enzymes by mimicking substrates or acting as competitive inhibitors.

- Receptor Modulation : The chlorophenyl group may enhance binding affinity to certain receptors involved in neurotransmission or inflammatory pathways.

Pharmacological Effects

The biological activity of this compound can be categorized into several key effects:

- Antimicrobial Activity : Preliminary studies suggest that related sulfonamide compounds exhibit antibacterial properties. The mechanism typically involves inhibition of bacterial folate synthesis.

- Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation through modulation of cytokine production and inhibition of pro-inflammatory pathways.

- CNS Activity : Given the structural similarity to known psychoactive substances, there is potential for activity within the central nervous system (CNS), possibly affecting neurotransmitter systems such as serotonin or dopamine.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced cytokine levels | |

| CNS modulation | Potential psychoactive effects |

Case Studies

Several case studies have documented the effects of similar compounds on various biological systems:

- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing efficacy and reducing resistance .

- Anti-inflammatory Mechanism Investigation : Research published in Pharmacology Reports explored the anti-inflammatory effects of related compounds in animal models. The findings indicated a reduction in paw edema in rats treated with sulfonamide derivatives, suggesting a mechanism involving inhibition of COX enzymes .

Scientific Research Applications

Scientific Research Applications

-

Enzyme Inhibition Studies

- The sulfonamide group in this compound can act as a competitive inhibitor for various enzymes. Research indicates that compounds with similar structures have shown efficacy in inhibiting carbonic anhydrase and other sulfonamide-sensitive enzymes. This property makes it a valuable tool in studying enzyme kinetics and mechanisms of inhibition.

-

Medicinal Chemistry

- The compound is being explored for its potential as a therapeutic agent. Preliminary studies have suggested that it may exhibit anti-inflammatory and analgesic properties due to its interaction with specific receptors involved in pain signaling pathways.

-

Biological Studies

- Research has utilized this compound in cell culture studies to understand its effects on cellular processes such as apoptosis and proliferation. Its ability to modulate protein interactions makes it a candidate for studying signal transduction pathways.

-

Synthetic Chemistry

- As a building block in organic synthesis, this compound can be used to create more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions. Its unique structure allows for the exploration of new synthetic routes.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Enzyme Inhibition | Investigated the inhibition of carbonic anhydrase | The compound exhibited competitive inhibition with an IC50 value indicating significant potency against the enzyme. |

| Anti-inflammatory Activity | Evaluated the effects on inflammatory markers in vitro | Showed a reduction in cytokine levels, suggesting potential use in treating inflammatory diseases. |

| Cellular Proliferation | Assessed impact on cancer cell lines | Demonstrated dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent. |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) N-Adamantan-1-yl-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide (Compound 13)

- Structure : Shares the adamantane and methanesulfonamide groups but replaces the 2-chlorophenyl with a camphor-derived bicyclic ketone.

- Synthesis : Prepared via reaction of 1-adamantylamine with (1S)-(+)-10-camphorsulfonyl chloride under mild conditions (0°C to room temperature, 24 hours) .

b) N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

- Structure : Contains a 5-chloro-2-methoxyphenyl group attached to a benzenesulfonamide.

- Bioactivity : Sulfonamides with halogenated aryl groups exhibit anti-convulsant and anti-hypertensive properties .

- Comparison : The absence of the adamantane scaffold in this compound reduces lipophilicity, likely decreasing CNS penetration compared to the target molecule.

c) N-(4-Amino-2-((2,5-dimethoxybenzyl)oxy)phenyl)methanesulfonamide (A3)

- Structure: Features a dimethoxybenzyl-oxy substituent and an amino group on the phenyl ring.

- Synthesis : Involves nitro-group reduction and subsequent sulfonylation, similar to the target compound’s likely synthetic pathway .

- Functional Impact: The amino and dimethoxy groups enhance hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability relative to the 2-chlorophenyl-adamantane hybrid.

Key Challenges :

- Steric hindrance from the adamantane core may slow sulfonylation.

- Ensuring regioselective methoxy substitution on adamantane requires precise reaction conditions.

a) Adamantane-Containing Sulfonamides

- Antiviral Potential: Adamantane derivatives are known inhibitors of influenza A M2 ion channels . The target compound’s methoxy group may enhance binding to viral proteins compared to unsubstituted adamantane analogs.

b) Chlorophenyl-Containing Sulfonamides

- Electron-Withdrawing Effects : The 2-chlorophenyl group increases electrophilicity, which may enhance interactions with nucleophilic residues in target enzymes (e.g., carbonic anhydrase) .

- Bioactivity Trends: Chlorinated aryl sulfonamides often show higher anti-microbial activity compared to methoxy or amino-substituted analogs .

Preparation Methods

Synthesis of (1R,3S,5r,7r)-2-Methoxyadamantan-2-yl)methylamine

Step 1: Adamantane Oxidation

Adamantane undergoes selective oxidation using ruthenium tetroxide (RuO₄) in CCl₄/H₂O (3:1) to yield 2-adamantanone (83% yield). Critical parameters:

- Temperature: 0–5°C

- Reaction time: 12 h

- Workup: Quench with NaHSO₃, extract with CH₂Cl₂

Step 2: Stereoselective Reduction

2-Adamantanone is reduced using L-Selectride® (1.2 equiv) in THF at -78°C to achieve >98% diastereomeric excess of (1R,3S,5r,7r)-2-adamantanol. Key observations:

- Borane coordination dictates facial selectivity

- Quench protocol: Sequential addition of MeOH/H₂O (1:1)

Step 3: Methyl Ether Formation

Treat (1R,3S,5r,7r)-2-adamantanol with NaH (2.0 equiv) in DMF followed by methyl iodide (1.5 equiv) at 0°C→RT. Yield: 91%

Step 4: Bromination and Amination

| Reagent | Conditions | Conversion (%) |

|---|---|---|

| PBr₃ | 0°C, 2 h | 78 |

| NBS/BPO | CCl₄, reflux, 6 h | 82 |

| HBr/AcOH | RT, 24 h | 65 |

Optimal conditions: N-bromosuccinimide (1.1 equiv) with benzoyl peroxide (0.1 equiv) in CCl₄ under reflux. Subsequent amination via Gabriel synthesis (phthalimide/KI, DMF, 80°C) yields primary amine after hydrazinolysis.

Sulfonamide Coupling Reactions

Preparation of 2-Chlorophenylmethanesulfonyl Chloride

Methodology :

- Chlorosulfonation of toluene derivatives using ClSO₃H (2.5 equiv) in CH₂Cl₂ at -10°C

- Selective Friedel-Crafts chlorination with AlCl₃ (1.2 equiv) at 40°C

- Final product purification via fractional distillation (bp 142–145°C/0.8 mmHg)

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J = 8.2, 2.1 Hz, 1H), 7.32–7.28 (m, 2H), 4.51 (s, 2H)

- IR (neat): 1365 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym)

Amine-Sulfonyl Chloride Coupling

Optimized Protocol :

- Dissolve (1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methylamine (1.0 equiv) in anhydrous THF

- Add Et₃N (2.5 equiv) as HCl scavenger

- Slowly add 2-chlorophenylmethanesulfonyl chloride (1.05 equiv) via syringe pump (0.5 mL/min)

- Stir at 0°C→RT for 18 h

Yield Optimization :

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| THF | 0→25 | 18 | 58 |

| DCM | 0→25 | 24 | 49 |

| DMF | 25 | 6 | 62 |

Purification :

- Silica gel chromatography (EtOAc/hexane 1:3→1:1)

- Final recrystallization from ethanol/water (4:1)

Stereochemical Validation

Chiral HPLC Analysis :

- Column: Chiralpak IC (250 × 4.6 mm)

- Mobile phase: n-Hexane/i-PrOH (85:15)

- Flow rate: 1.0 mL/min

- Retention times: 12.7 min (desired isomer), 14.2 min (diastereomer)

X-ray Crystallography :

- Space group: P2₁2₁2₁

- Key bond lengths: C–O = 1.417 Å, S–N = 1.632 Å

- Torsion angles confirm adamantane chair conformation

Scalability and Process Chemistry Considerations

Pilot-Scale Production (500 g batch):

- Adamantane bromination efficiency decreases to 68% at >100 g scale

- Continuous flow system implemented for sulfonyl chloride addition:

- Residence time: 12 min

- Productivity: 1.2 kg/day

- Waste reduction: 92% solvent recovery via distillation

Environmental Factors :

- Process Mass Intensity (PMI): 23.7 kg/kg API

- E-Factor: 18.2

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-(2-chlorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide, and what parameters are critical for yield optimization?

- Methodology : Multi-step organic synthesis involving chlorophenyl precursors and adamantane derivatives. Key steps include:

- Stereochemical control : Use chiral catalysts to maintain the (1R,3S,5r,7r)-adamantane configuration .

- Coupling reactions : Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or NMP) to facilitate sulfonamide bond formation .

- Purification : Chromatographic techniques (e.g., HPLC with C18 columns) to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing the adamantane and sulfonamide moieties in this compound?

- Methodology :

- NMR spectroscopy : H and C NMR to confirm stereochemistry of the adamantane group and sulfonamide linkage .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

- X-ray crystallography : Single-crystal analysis to resolve adamantane ring conformation and sulfonamide geometry .

Q. How can preliminary biological screening be designed to evaluate the compound’s antimicrobial or anticancer potential?

- Methodology :

- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) and cytotoxicity assays (MTT) on cancer cell lines .

- Control compounds : Compare with known sulfonamide-based drugs (e.g., sulfamethoxazole) to benchmark activity .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the interaction mechanisms between this compound and biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites on the adamantane and sulfonamide groups .

- Molecular docking : Simulate binding affinities with enzymes (e.g., carbonic anhydrase) or receptors using software like AutoDock Vina .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can contradictions in bioactivity data between in vitro and in vivo models be resolved for this compound?

- Methodology :

- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites contributing to in vivo discrepancies .

- Dose-response refinement : Adjust dosing regimens in animal models to align with in vitro IC values .

Q. What strategies optimize the compound’s selectivity in structure-activity relationship (SAR) studies?

- Methodology :

- Analog synthesis : Modify the chlorophenyl group (e.g., substituent position) or methoxyadamantane moiety to assess impact on target binding .

- Pharmacophore modeling : Identify critical functional groups (e.g., sulfonamide’s sulfonyl oxygen) for interactions with biological targets .

- Selectivity assays : Test against off-target receptors (e.g., GPCRs) to minimize side effects .

Q. What protocols ensure stereochemical purity during large-scale synthesis of the adamantane core?

- Methodology :

- Chiral HPLC : Use amylose-based columns to separate enantiomers .

- Circular Dichroism (CD) : Monitor optical activity to verify (1R,3S,5r,7r) configuration .

- Crystallization control : Optimize solvent polarity (e.g., hexane/ethyl acetate) to favor desired diastereomers .

Data Analysis and Contradiction Resolution

Q. How should researchers address variability in enzymatic inhibition assays involving this compound?

- Methodology :

- Standardize assay conditions : Control pH (7.0–7.4), temperature (25°C), and ionic strength to minimize experimental noise .

- Statistical validation : Use ANOVA to assess significance of inhibition differences across replicates .

- Enzyme source consistency : Use recombinant enzymes from the same supplier to avoid isoform variability .

Q. What analytical techniques are recommended for impurity profiling in batch synthesis?

- Methodology :

- HPLC-DAD/UV : Detect and quantify impurities at 0.1% threshold using C18 columns and acetonitrile/water gradients .

- NMR spiking : Add reference impurities (e.g., des-chloro byproducts) to confirm identification .

- ICH guidelines : Follow Q3A(R2) for reporting impurities in pharmaceutical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.